N-[2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide
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Overview
Description
Furan derivatives are aromatic heterocyclic compounds containing a furan ring . They are important intermediates for the synthesis of various chemicals and have been studied extensively for their pharmacological properties.
Synthesis Analysis
Furan derivatives can be synthesized through various methods. For instance, polysubstituted furans can be synthesized via a catalyst-free, one-pot multicomponent reaction . Another method involves the synthesis of amides and esters containing furan rings under microwave-assisted conditions .Molecular Structure Analysis
The molecular structure of furan derivatives can be elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings in some molecules is around 73.52 degrees .Chemical Reactions Analysis
Furan derivatives can undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations or reductions, as well as others associated with the furan ring such as electrophilic aromatic substitution or hydrogenation .Physical and Chemical Properties Analysis
Furfural, a derivative of furan, is a five-membered heterocyclic aromatic hydrocarbon. It has a density of 1160 kg/m3 and boils at 161.7°C .Scientific Research Applications
Synthesis and Reactivity
Research into furan and xanthene derivatives often focuses on their synthesis and reactivity. For instance, studies have detailed the synthesis of various furan derivatives through coupling reactions and their further transformation into other complex molecules through electrophilic substitution reactions and nucleophilic substitution, showcasing their utility in organic synthesis and the construction of complex molecular architectures (El’chaninov & Aleksandrov, 2017). Similarly, the development of novel protecting groups for amino acids using xanthene derivatives highlights their application in peptide synthesis, offering new strategies for the protection and deprotection of sensitive functional groups (Han & Bárány, 1997).
Biological and Pharmaceutical Applications
Furan derivatives have been explored for their biological activities. Research on furan-containing compounds, such as furamidine and its analogs, has shown significant promise in medicinal chemistry, particularly in the development of antiprotozoal agents. These studies underscore the potential of furan derivatives in treating infectious diseases, highlighting their role in the search for new therapeutic agents (Ismail et al., 2004). Furthermore, the enzymatic synthesis of biobased polyesters and polyamides from furan derivatives points to their importance in the development of sustainable materials, offering alternatives to petrochemically derived polymers (Jiang et al., 2014; Jiang et al., 2015).
Materials Science Applications
In materials science, the synthesis of novel polyamides containing xanthene units and methyl pendant groups from aromatic dicarboxylic acids demonstrates the application of xanthene derivatives in creating high-performance polymers. These polymers exhibit desirable properties such as high glass transition temperatures, thermal stability, and solubility in polar aprotic solvents, making them suitable for various high-tech applications (Guo et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Furan derivatives have a wide range of applications in various fields such as fuels, biochemical production, pharmaceutical industries, food and dye industry, analytical chemistry, catalysis and agrochemical activities . Their synthesis from biomass residues makes them a valuable resource in the development of renewable compounds .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-16(13-9-10-24-12-13)11-21-20(23)19-14-5-1-3-7-17(14)25-18-8-4-2-6-15(18)19/h1-10,12,16,19,22H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTOXPXHHSRVKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=COC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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